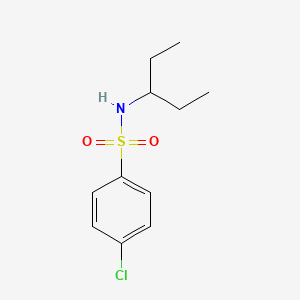
4-chloro-N-(1-ethylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1-ethylpropyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. This compound has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
4-chloro-N-(1-ethylpropyl)benzenesulfonamide acts as a selective inhibitor of Janus kinases, which are involved in the signaling pathways of cytokines. This compound binds to the active site of Janus kinases and prevents the phosphorylation of signal transducers and activators of transcription (STATs). This leads to the inhibition of cytokine signaling and the subsequent reduction of inflammation.
Biochemical and Physiological Effects
4-chloro-N-(1-ethylpropyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects on the immune system. This compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. 4-chloro-N-(1-ethylpropyl)benzenesulfonamide can also reduce the activation of T cells, B cells, and dendritic cells, which are involved in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(1-ethylpropyl)benzenesulfonamide has several advantages for lab experiments. This compound has high selectivity and potency for Janus kinases, making it suitable for studying the signaling pathways of cytokines. 4-chloro-N-(1-ethylpropyl)benzenesulfonamide has also been shown to be effective in various animal models of autoimmune diseases, making it a promising candidate for further preclinical studies. However, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
4-chloro-N-(1-ethylpropyl)benzenesulfonamide has several potential future directions for research. One direction is to investigate the efficacy and safety of this compound in clinical trials for various autoimmune diseases. Another direction is to explore the mechanisms of action of Janus kinases and their role in cytokine signaling. Additionally, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide can be used as a tool compound to study the role of Janus kinases in other biological processes, such as cancer and infectious diseases. Overall, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide has significant potential for therapeutic and research applications in the field of immunology.
Métodos De Síntesis
4-chloro-N-(1-ethylpropyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-ethylpropylamine to form the intermediate 4-chloro-N-(1-ethylpropyl)benzenesulfonamide. This intermediate is then subjected to further reactions to obtain the final product, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
4-chloro-N-(1-ethylpropyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of cytokines, including interleukin-2, -4, -7, -9, -15, and -21. By inhibiting these cytokines, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide can reduce inflammation and prevent the progression of autoimmune diseases.
Propiedades
IUPAC Name |
4-chloro-N-pentan-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-3-10(4-2)13-16(14,15)11-7-5-9(12)6-8-11/h5-8,10,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQROOTGIIPTLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(pentan-3-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)
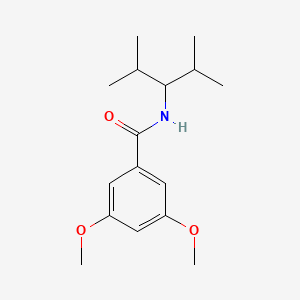
![N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)
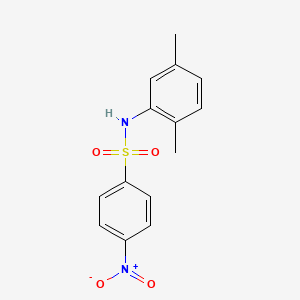
![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)
![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)
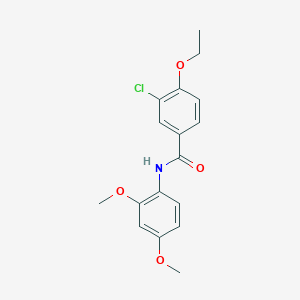
![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)
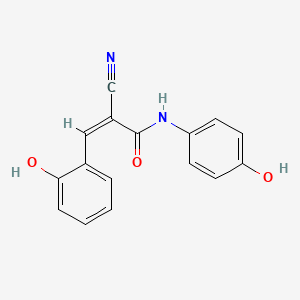
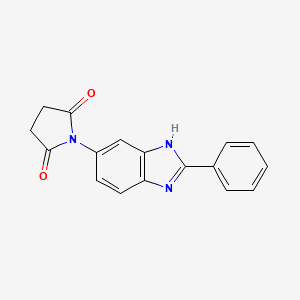
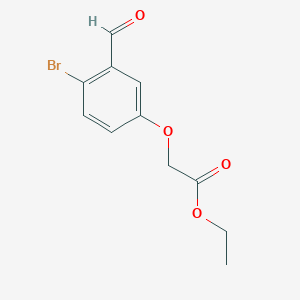
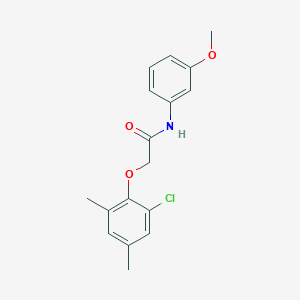
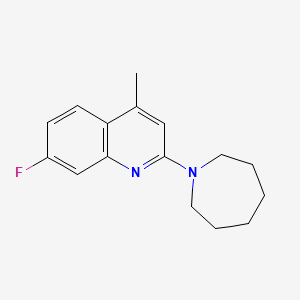
![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)